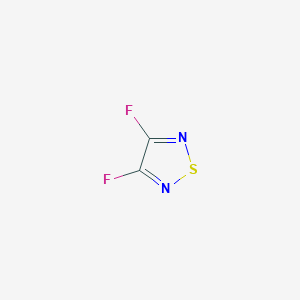![molecular formula C5H10N2O2S2 B13622127 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine: is an organic compound with the molecular formula C₅H₁₀N₂O₂S₂. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The methanesulfonylsulfanyl group and the ethyl group attached to the diazirine ring contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the methanesulfonylsulfanyl and ethyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The methanesulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The diazirine ring can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylsulfanyl group can yield sulfone derivatives, while reduction of the diazirine ring can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is used as a photoreactive probe. Its diazirine ring can be activated by UV light to form reactive carbene intermediates, which can then react with nearby molecules, making it useful for studying molecular interactions.
Biology: In biological research, this compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions. The reactive carbene intermediates formed upon UV activation can covalently bind to proteins, allowing researchers to identify binding sites and study protein functions.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form covalent bonds with target proteins makes it a valuable tool for designing irreversible inhibitors.
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its photoreactive properties enable the creation of materials with specific surface functionalities.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
3-Methyl-3H-diazirine: Lacks the methanesulfonylsulfanyl and ethyl groups, making it less reactive.
3-[2-(Methanesulfonylsulfanyl)ethyl]-3H-diazirine: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is unique due to the presence of both the methanesulfonylsulfanyl and ethyl groups, which enhance its reactivity and stability. These functional groups make it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H10N2O2S2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
3-methyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C5H10N2O2S2/c1-5(6-7-5)3-4-10-11(2,8)9/h3-4H2,1-2H3 |
Clave InChI |
NDDMKXFMIDHMIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)



![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
